(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is a synthetic analog of the naturally occurring angiotensin peptides, specifically derived from angiotensin I and angiotensin II. This compound is notable for its potential therapeutic applications in cardiovascular diseases and hypertension by modulating the renin-angiotensin system. The trifluoroacetate salt form enhances solubility and stability, making it suitable for various experimental applications.
This compound is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the efficient assembly of peptide chains on a solid support. The synthesis typically involves the sequential addition of protected amino acids to form the desired peptide sequence, which in this case includes a specific substitution at the seventh position with D-Proline.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate falls under the classification of angiotensin peptides, which are crucial components of the renin-angiotensin system. This system plays a significant role in regulating blood pressure and fluid balance. The compound can be categorized as a peptidomimetic, designed to mimic the biological activity of endogenous angiotensin peptides while potentially offering improved selectivity and efficacy.
The synthesis of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate employs solid-phase peptide synthesis (SPPS). This method allows for:
Technical details include using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) along with bases like DIPEA (N,N-Diisopropylethylamine) to promote efficient coupling reactions. Monitoring of coupling efficiency can be achieved through ninhydrin tests to assess free amino groups during synthesis.
The molecular structure of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate consists of a modified angiotensin II sequence with a D-Proline substitution at position 7. The general structure can be represented as:
Upon modification, it becomes:
The molecular formula for this compound is , with a molecular weight of approximately 1000 Da. The trifluoroacetate component contributes to its solubility in aqueous solutions.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate undergoes various biochemical reactions, primarily involving binding interactions with receptors in the renin-angiotensin system. Key reactions include:
Technical details regarding these interactions often involve assays measuring receptor affinity and activity modulation.
The mechanism of action for (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate primarily revolves around its interaction with angiotensin receptors:
Data supporting these mechanisms often derive from pharmacological studies demonstrating changes in vascular tone and blood pressure regulation upon administration of this compound.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is typically characterized by:
Key chemical properties include:
Relevant analyses often involve high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate holds significant potential in various scientific applications:
The strategic incorporation of D-proline at position 7 of Angiotensin-(1-7) [Asp-Arg-Val-Tyr-Ile-His-D-Pro] represents a fundamental advancement in peptide stability engineering. This modification directly targets the primary vulnerability in the native Ang-(1-7) sequence (Asp-Arg-Val-Tyr-Ile-His-L-Pro), where the L-Pro⁷ residue serves as the critical cleavage site for proteolytic enzymes, particularly angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3) [1] [5]. The enzymatic cleavage at the His⁶-L-Pro⁷ bond by ACE rapidly degrades native Ang-(1-7) into inactive fragments (Ang-(1-5) and His⁶-Pro⁷ dipeptide), drastically limiting its in vivo half-life to approximately 29 minutes [5].
The substitution with the D-proline enantiomer introduces profound conformational constraints due to its distinct stereochemistry. Unlike the natural L-proline, the D-configuration alters the peptide backbone geometry, rendering the His⁶-D-Pro⁷ bond sterically inaccessible to the catalytic sites of ACE and DPP 3 [5]. This resistance is not merely a function of altered side-chain orientation but arises from the disruption of the substrate-enzyme binding interface critical for hydrolysis. Biochemical assays demonstrate that analogs featuring D-Pro�7 exhibit >95% retention after 60-minute exposure to human ACE, whereas native Ang-(1-7) undergoes complete degradation under identical conditions [5].
Table 1: Enzymatic Stability Profile of (D-Pro⁷)-Ang-(1-7) vs. Native Ang-(1-7)
Peptide | Residual Intact Peptide (%) After 60 min Incubation | ||
---|---|---|---|
ACE | DPP 3 | Plasma | |
Native Ang-(1-7) | <5% | <10% | 15% |
(D-Pro⁷)-Ang-(1-7) | >95% | >90% | 85% |
Furthermore, molecular dynamics simulations reveal that D-Pro⁷ stabilizes a type VI β-turn conformation within the C-terminal region. This rigid secondary structure minimizes conformational flexibility, thereby reducing susceptibility to endopeptidases beyond ACE/DPP 3 [3]. Comparative studies with other cyclic non-natural amino acid substitutions (e.g., 1-aminocyclopentanecarboxylic acid) confirm that D-proline provides optimal bioactivity-stability balance, preserving >98% binding affinity for the Mas receptor (MasR) relative to the native peptide [3] [6].
The conversion of (D-Pro⁷)-Ang-(1-7) to its trifluoroacetate (TFA) salt form addresses inherent physicochemical instability in peptide pharmaceuticals. During final purification via reverse-phase high-performance liquid chromatography (RP-HPLC), the peptide is eluted with acidic solvents containing 0.1% TFA, facilitating in situ salt formation [2] [5]. This process yields a stoichiometric complex where the TFA anion electrostatically interacts with basic residues (Arg² and His⁶), neutralizing charge and enhancing crystallinity during lyophilization [2].
The TFA salt confers critical advantages:
Table 2: Physicochemical Properties of (D-Pro⁷)-Ang-(1-7) Trifluoroacetate vs. Acetate Salt
Property | TFA Salt | Acetate Salt |
---|---|---|
Residual Water (%) | 1.5 ± 0.3 | 4.2 ± 0.6 |
Tg (°C) | 124.7 ± 1.5 | 84.9 ± 2.1 |
Solubility in PBS (mg/mL) | 12.3 ± 0.8 | 6.5 ± 0.6 |
Aggregation after 1 month (25°C) | None | 15% |
Co-formulation with excipients like trehalose further stabilizes the TFA salt. Spray-dried powders containing trehalose exhibit monodisperse nanoparticulate morphology (150–300 nm) with embedded peptide, providing protection against oxidative degradation. Fourier-transform infrared (FTIR) spectroscopy confirms the absence of covalent TFA-peptide bonding, indicating the salt’s ionic character is preserved without compromising the peptide’s primary structure [2].
The synthesis of (D-Pro⁷)-Ang-(1-7) TFA salt employs solid-phase peptide synthesis (SPPS) via Fmoc/tBu strategy, with critical optimization at three stages: resin selection, coupling efficiency, and purification.
Resin and Side-Chain Protection: Using rink amide MBHA resin (100–200 mesh) ensures C-terminal amidation, mimicking the native hormone. Strategic side-chain protection is essential:
Coupling Enhancements: Standard HBTU/HOBt activation achieves >99.5% coupling efficiency for residues 1–6. However, the sterically hindered His⁶-D-Pro⁷ junction risks incomplete acylation. Two optimized approaches overcome this:
Table 3: Synthetic Yield Optimization for (D-Pro⁷)-Ang-(1-7) TFA Salt
Synthetic Step | Standard Protocol | Optimized Protocol | Yield Improvement |
---|---|---|---|
Chain Assembly (SPPS) | 78% crude purity | 92% crude purity | +14% |
His⁶-D-Pro⁷ Coupling | 85% efficiency | 98% efficiency | +13% |
TFA Cleavage/Deprotection | 80% recovery | 95% recovery | +15% |
RP-HPLC Purification | 65% isolated yield | 85% isolated yield | +20% |
Overall Yield (from resin) | 41% | 74% | +33% |
Cleavage and Purification: The final peptide-resin cleavage uses TFA/TIPS/H₂O (95:2.5:2.5) for 3 hours, achieving near-quantitative deprotection with minimal side-chain modification. RP-HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) yields >99% pure peptide, as confirmed by MALDI-TOF MS (m/z calculated for C₄₄H₆₂N₁₂O₁₂ [M+H]⁺: 963.46; found: 963.52) [3] [5]. Replacing acetic acid with TFA during lyophilization ensures consistent salt formation. Scaling to 1 mmol production maintains >85% isolated yield, demonstrating process robustness [3].
Comparative analysis with alternative analogs (e.g., ACCA-substituted or cyclic Ang-(1-7)) confirms the synthetic efficiency of the D-Pro⁷ approach. While cyclotides require complex oxidative folding (yields ~50%), and ACCA analogs necessitate costly δ-amino acids, (D-Pro⁷)-Ang-(1-7) achieves 74% overall yield using commercially available Fmoc-amino acids [5] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9